molecular formula C14H12N2NaO5S+ B13748546 sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid

sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid

Cat. No.: B13748546
M. Wt: 343.31 g/mol
InChI Key: MLOYBAMAGFHMSW-NSPIFIKESA-N
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Description

Sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid is a complex organic compound with a unique structure that combines a benzylidenehydrazinyl group with a sulfobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid typically involves the condensation of benzaldehyde with hydrazine to form benzylidenehydrazine. This intermediate is then reacted with 4-sulfobenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and automated systems to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

Sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylidenehydrazinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzylidenehydrazinyl group.

    Reduction: Reduced forms of the benzylidenehydrazinyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid involves its interaction with specific molecular targets. The benzylidenehydrazinyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The sulfobenzoic acid moiety may enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Benzylidenehydrazine derivatives: Compounds with similar benzylidenehydrazinyl groups but different substituents.

    Sulfobenzoic acid derivatives: Compounds with similar sulfobenzoic acid moieties but different functional groups.

Uniqueness

Sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid is unique due to the combination of the benzylidenehydrazinyl group with the sulfobenzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C14H12N2NaO5S+

Molecular Weight

343.31 g/mol

IUPAC Name

sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid

InChI

InChI=1S/C14H12N2O5S.Na/c17-14(18)12-7-6-11(22(19,20)21)8-13(12)16-15-9-10-4-2-1-3-5-10;/h1-9,16H,(H,17,18)(H,19,20,21);/q;+1/b15-9+;

InChI Key

MLOYBAMAGFHMSW-NSPIFIKESA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC2=C(C=CC(=C2)S(=O)(=O)O)C(=O)O.[Na+]

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=C(C=CC(=C2)S(=O)(=O)O)C(=O)O.[Na+]

Origin of Product

United States

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